
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the quinazolinone core.
Methylation: Addition of the methyl group to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents like N-iodosuccinimide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialized chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and iodine groups may influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine and nitro groups.
6-chloro-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one: Chlorine instead of iodine.
6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group.
Uniqueness
The presence of both the iodine and nitro groups in 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
374598-97-7 |
|---|---|
分子式 |
C15H10IN3O3 |
分子量 |
407.16 g/mol |
IUPAC名 |
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10IN3O3/c1-9-17-12-7-6-10(16)8-11(12)15(20)18(9)13-4-2-3-5-14(13)19(21)22/h2-8H,1H3 |
InChIキー |
JHAWINPRKISJHH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)

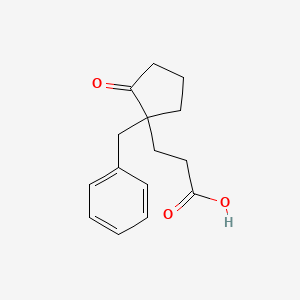
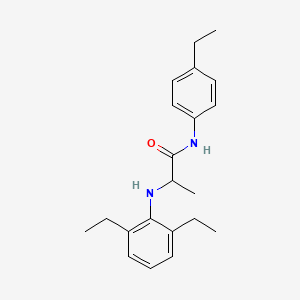

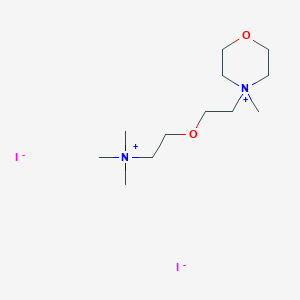
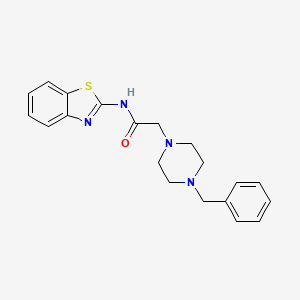
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
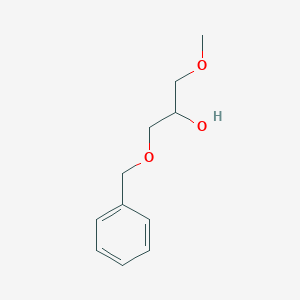
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)
